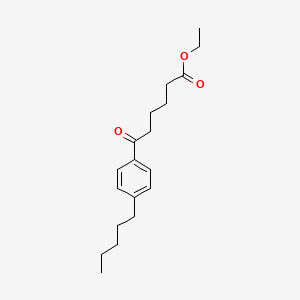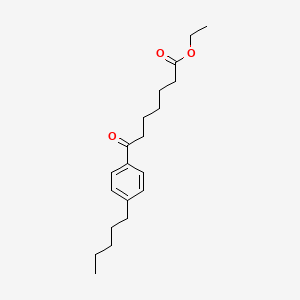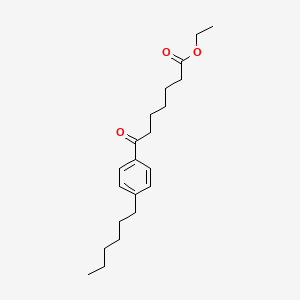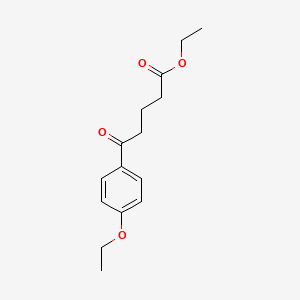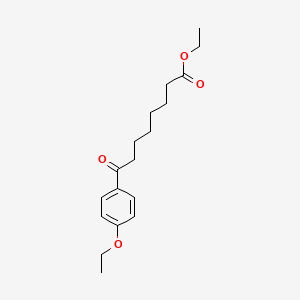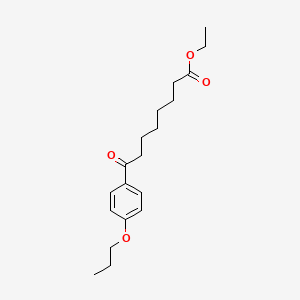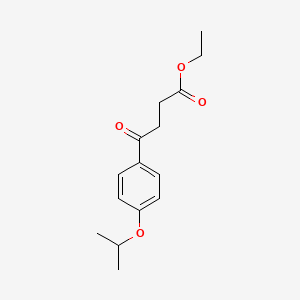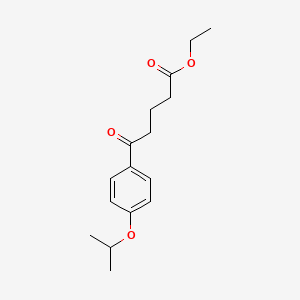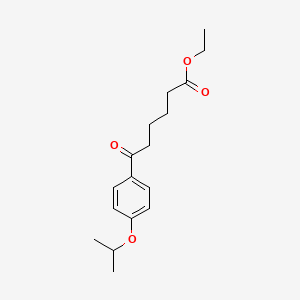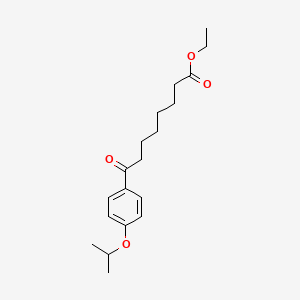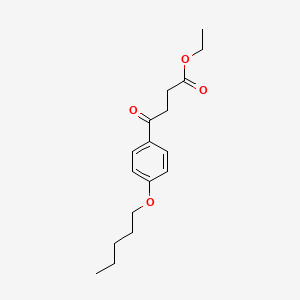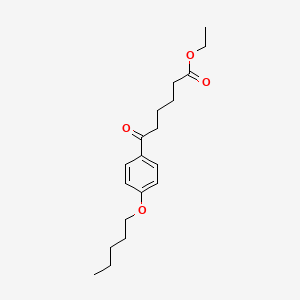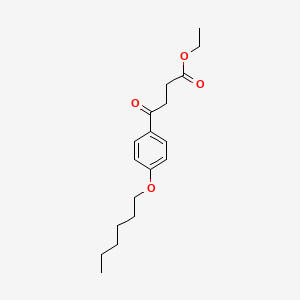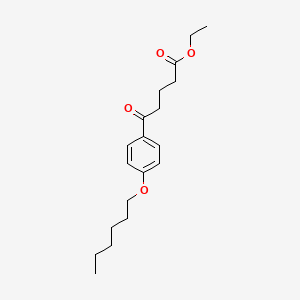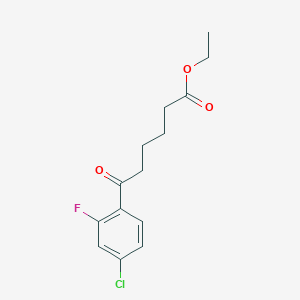
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound appears to be an ester, which is a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. It contains a 4-chloro-2-fluorophenyl group, which suggests that it has a benzene ring with chlorine and fluorine substituents at the 4th and 2nd positions, respectively.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as esterification. The carboxylic acid would be 6-oxohexanoic acid and the alcohol would be 4-chloro-2-fluorophenol.Molecular Structure Analysis
The molecular structure would consist of a benzene ring substituted with chlorine and fluorine atoms, connected to an ester group (a carbonyl adjacent to an ether) which is further connected to a five-carbon chain ending in a carbonyl.Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an alcohol. The presence of the halogens might make it susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the ester and halogenated benzene ring could impact its polarity, boiling point, melting point, and solubility.科学研究应用
Application 1: Antibacterial Activity of Schiff Base Metal Complexes
- Summary of the Application : Schiff base metal complexes have been synthesized using a Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . These complexes have been tested for their antibacterial activity.
- Methods of Application : The Schiff base ligand and its metal complexes were synthesized in a methanolic medium . The complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
- Results or Outcomes : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
Application 2: Antifungal Activities of Pyrazole Derivatives
- Summary of the Application : Pyrazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions of generated nitrilimines with N-(4-chloro-2-fluorophenyl)maleimide . These compounds have been tested for their antifungal activities.
- Methods of Application : The nitrile imine dipole was generated by treating α-halohydrazones with base . This dipole was then reacted with N-(4-chloro-2-fluorophenyl)maleimide to produce the pyrazole derivatives .
- Results or Outcomes : The fungicidal tests showed that most of the title compounds exhibit significant fungicidal activities against Corynespora cassiicola .
Application 3: Synthesis of Boronic Acid Derivatives
- Summary of the Application : Boronic acids are versatile compounds in organic synthesis due to their ability to form reversible covalent bonds with sugars, amines, and other organic molecules. 4-Chloro-2-fluorophenylboronic acid is a boronic acid derivative that can be used in various organic reactions .
- Methods of Application : The synthesis of boronic acid derivatives typically involves the reaction of an aryl halide with diborane or a diborane derivative .
- Results or Outcomes : The resulting boronic acid derivatives can be used in a variety of applications, including the synthesis of biologically active compounds and materials science .
Application 4: Synthesis of Benzofuran Derivatives
- Summary of the Application : Benzofuran derivatives have been synthesized starting from salicylaldehyde or ortho-vanillin . These compounds have been tested for their antimycobacterial activities .
- Methods of Application : Salicylaldehyde or ortho-vanillin was condensed with ethyl bromoacetate to produce the benzofuran derivatives .
- Results or Outcomes : The synthesized benzofuran derivatives were tested for their antimycobacterial activities .
Application 5: Synthesis of Fluorinated Polymers
- Summary of the Application : Fluorinated polymers have a wide range of applications due to their unique properties, such as high thermal stability, excellent chemical resistance, and low surface energy. 4-Chloro-2-fluorophenylboronic acid, a compound with a similar structure to “Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate”, can be used in the synthesis of these polymers .
- Methods of Application : The synthesis of fluorinated polymers typically involves the polymerization of fluorinated monomers. In the case of 4-Chloro-2-fluorophenylboronic acid, it can be used in Suzuki coupling reactions to form carbon-carbon bonds, which is a key step in the synthesis of many polymers .
- Results or Outcomes : The resulting fluorinated polymers can be used in a variety of applications, including protective coatings, non-stick surfaces, and high-performance materials .
Application 6: Synthesis of Bioactive Compounds
- Summary of the Application : Schiff base metal complexes, which can be synthesized using compounds with similar structures to “Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate”, have been found to exhibit a wide range of biological activities .
- Methods of Application : The synthesis of these complexes typically involves the condensation reaction of an aldehyde and an amine to form a Schiff base, followed by complexation with a metal ion .
- Results or Outcomes : The resulting Schiff base metal complexes have been found to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria .
安全和危害
Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information.
未来方向
The future directions for this compound would depend on its applications. It could be studied for potential uses in pharmaceuticals, materials science, or as a synthetic intermediate in organic chemistry.
Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, please refer to scientific literature or consult with a chemist.
属性
IUPAC Name |
ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWTTDVCADHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

